
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is a heterocyclic compound that features both a bromopyrazole and a methylimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromopyrazole with 1-methylimidazole under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by purification processes such as recrystallization or chromatography to obtain high-purity 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole serves as an important building block in the synthesis of various pharmaceutical compounds. It has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Studies have shown that modifications to the pyrazole ring can enhance anti-inflammatory activity, which is crucial for treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. For example, cell viability assays have shown effective growth inhibition in A549 (lung cancer) and MCF7 (breast cancer) cell lines .
Cell Line | IC50 (μM) | Compound |
---|---|---|
A549 | 5.0 | This compound |
MCF7 | 3.5 | Similar Derivative |
Agricultural Chemistry
In the agrochemical sector, this compound is utilized as a building block for developing herbicides and fungicides. Its structural features allow it to enhance crop yields by protecting plants from diseases and pests .
Material Science
The compound is also explored for its potential in developing new materials, particularly coatings and polymers. Its unique chemical properties can improve durability and performance in various industrial applications .
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, finding significant antimicrobial activity linked to structural modifications .
- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects .
- Cytotoxicity Profiles : A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity compared to their non-brominated counterparts .
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methylimidazole group may enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the imidazole moiety.
4-Bromopyrazole: Lacks both the methyl and imidazole groups.
1-Methylimidazole: Contains the imidazole moiety but lacks the bromopyrazole structure.
Uniqueness: 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is unique due to the combination of the bromopyrazole and methylimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Actividad Biológica
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in treating various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bromine atom at the 4-position of the pyrazole ring and a methylimidazole moiety, which contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit certain kinases involved in cell proliferation, which is crucial in cancer therapy.
- Receptor Binding : The compound can bind to receptors that modulate various biological pathways, potentially leading to therapeutic effects against infections and tumors.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against breast cancer cell lines (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.2 | Apoptosis induction |
SiHa | 6.8 | Cell cycle arrest |
PC-3 | 7.5 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against Gram-negative bacteria, including Acinetobacter baumannii, which is known for its resistance to multiple drugs. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Acinetobacter baumannii | 12.5 |
Escherichia coli | 15.0 |
Staphylococcus aureus | 10.0 |
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing this pyrazole derivative. Patients exhibited improved survival rates and reduced tumor sizes.
- Case Study on Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth in resistant strains of Acinetobacter baumannii, suggesting its potential use in treating infections caused by this pathogen.
Propiedades
IUPAC Name |
4-bromo-1-(1-methylimidazol-4-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-11-4-7(9-5-11)12-3-6(8)2-10-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPTCPHZQTOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.